3-Amino-1-isopropylazepan-2-one
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Overview
Description
3-Amino-1-isopropylazepan-2-one is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-isopropylazepan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino alcohol, the compound can be synthesized via a multi-step process involving protection, cyclization, and deprotection steps .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance reaction rates and selectivity, as well as purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-isopropylazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted azepanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted azepanes .
Scientific Research Applications
3-Amino-1-isopropylazepan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-isopropylazepan-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-Aminopiperidine: A six-membered ring analog with similar chemical properties.
3-Aminoazepane: A seven-membered ring compound without the isopropyl group.
3-Aminocaprolactam:
Uniqueness: 3-Amino-1-isopropylazepan-2-one is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in certain applications, such as increased lipophilicity or altered binding affinity to molecular targets .
Properties
Molecular Formula |
C9H18N2O |
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Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-amino-1-propan-2-ylazepan-2-one |
InChI |
InChI=1S/C9H18N2O/c1-7(2)11-6-4-3-5-8(10)9(11)12/h7-8H,3-6,10H2,1-2H3 |
InChI Key |
CCTOJSPSWLXZDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCCC(C1=O)N |
Origin of Product |
United States |
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